crystal structure and hydrogen bonding of 2,6-diamino-4-hydroxyquinazoline
crystal structure and hydrogen bonding of 2,6-diamino-4-hydroxyquinazoline
An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2,6-Diamino-4-hydroxyquinazoline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure, solid-state architecture, and intricate hydrogen bonding network of 2,6-diamino-4-hydroxyquinazoline. As a heterocyclic compound belonging to a class with significant pharmacological relevance, a deep understanding of its structural chemistry is paramount for applications in drug design and materials science.[1][2] This document elucidates the critical role of lactim-lactam tautomerism, details the experimental and computational methodologies for structural characterization, and presents a detailed analysis of the intermolecular forces that govern its crystal packing. The insights provided are intended to support researchers, medicinal chemists, and drug development professionals in leveraging the unique structural features of this quinazoline derivative.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3][4] The compound 2,6-diamino-4-hydroxyquinazoline combines the quinazoline scaffold with key functional groups—two amino groups and a hydroxyl group—that are adept at forming specific, directional hydrogen bonds. These interactions are fundamental to molecular recognition at biological targets and dictate the compound's physicochemical properties such as solubility, stability, and crystal packing.[5]
Methodologies for Structural Elucidation
A multi-faceted approach combining synthesis, crystallization, spectroscopy, and computational modeling is required for a definitive structural characterization.
Synthesis and Crystallization
The synthesis of 2,6-diamino-4-hydroxyquinazoline can be approached through established routes for substituted quinazolines. A common strategy involves the cyclization of appropriately substituted anthranilonitrile precursors or a multi-step sequence starting from a benzoyleneurea intermediate followed by chlorination and subsequent amination reactions.[4][10]
Exemplary Crystallization Protocol:
-
Dissolution: Dissolve the purified 2,6-diamino-4-hydroxyquinazoline powder in a minimal amount of a hot polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Slow Cooling/Evaporation: Allow the saturated solution to cool to room temperature slowly and undisturbed. Alternatively, the slow evaporation of a solvent mixture (e.g., DMF/ethanol) can yield high-quality single crystals.[11][12]
-
Isolation: Once suitable crystals have formed, carefully isolate them by filtration, wash with a cold, non-dissolving solvent, and dry under vacuum.
Experimental and Computational Characterization
The following workflow outlines the comprehensive characterization of the compound's structure.
Caption: Workflow for the structural characterization of 2,6-diamino-4-hydroxyquinazoline.
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Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive data on bond lengths, bond angles, and the intermolecular interactions, including hydrogen bonds, that define the crystal lattice.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution (typically DMSO-d₆), ¹H and ¹³C NMR are crucial for confirming the covalent structure and identifying the predominant tautomer. Protons involved in hydrogen bonding, such as the N-H protons of the amide and amino groups, often exhibit characteristic downfield chemical shifts.[3][14][15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps identify key functional groups. The presence of a strong absorption band in the 1650-1700 cm⁻¹ range, characteristic of a C=O stretch, alongside N-H stretching bands, provides strong evidence for the keto (quinazolin-4-one) tautomer. Hydrogen bonding typically causes a broadening and red-shifting of the N-H and O-H stretching frequencies.[16][17]
-
Density Functional Theory (DFT): Computational methods are used to calculate the relative energies of the different tautomers, predict vibrational frequencies, and corroborate experimental findings, providing a deeper theoretical understanding of the molecule's stability and structure.[7]
Structural Analysis: Tautomerism and Molecular Geometry
The key to understanding the structure of 2,6-diamino-4-hydroxyquinazoline lies in its tautomeric equilibrium.
Caption: Tautomeric equilibrium of 2,6-diamino-4-hydroxyquinazoline.
While the "hydroxy" nomenclature is common, extensive evidence from related heterocyclic systems shows that the keto tautomer (2,6-diaminoquinazolin-4(3H)-one) is significantly more stable and is the form observed in the solid state.[6][7][8] This preference is driven by the greater thermodynamic stability of the cyclic amide (lactam) functionality compared to the iminol (lactim) group. Therefore, all subsequent structural discussions will focus on this predominant keto form.
The quinazolinone core is expected to be largely planar, a feature that facilitates efficient crystal packing and π-π stacking interactions.
Table 1: Predicted Molecular Geometry Parameters (Note: These are representative values based on analogous structures, pending experimental data for the specific compound.)
| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |
| Carbonyl Bond | C4=O4 | ~ 1.24 | Amide Angle | C5-N1-C9 | ~ 125 |
| Amide Bond | N3-C4 | ~ 1.38 | Ring Angle | C4a-C4-N3 | ~ 117 |
| Amino Bond | C2-N(H₂) | ~ 1.36 | Amino Angle | N(H₂)-C6-C5 | ~ 120 |
| Amino Bond | C6-N(H₂) | ~ 1.39 |
The Hydrogen Bonding Network: Architect of the Supramolecular Assembly
The solid-state structure of 2,6-diaminoquinazolin-4(3H)-one is dominated by an extensive network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H of the amide and two -NH₂ groups) and acceptors (the carbonyl oxygen O4 and the ring nitrogen N1).
This rich functionality allows for the formation of robust and highly directional interactions, which are the primary drivers of the crystal packing. A common and highly stable motif in such systems is the formation of a centrosymmetric dimer via strong N3-H···O4 hydrogen bonds between the amide groups of two separate molecules.
Caption: Dimer formation via intermolecular N-H···O hydrogen bonds.
Beyond this primary dimer formation, the amino groups at the C2 and C6 positions play a crucial role in extending the structure into a 2D or 3D network. These amino groups can form N-H···N1 hydrogen bonds with the ring nitrogen of adjacent dimers or further N-H···O4 bonds, creating a highly stable and densely packed crystalline lattice.[12][18]
Table 2: Predicted Hydrogen Bond Parameters (Note: These are representative values based on analogous structures.)
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N3 | H3 | O4 | ~ 0.88 | ~ 1.90 | ~ 2.78 | ~ 170 |
| N(amino) | H | N1 | ~ 0.88 | ~ 2.10 | ~ 2.98 | ~ 165 |
| N(amino) | H | O4 | ~ 0.88 | ~ 2.05 | ~ 2.93 | ~ 168 |
The strength and directionality of these hydrogen bonds are critical determinants of the compound's physical properties. A well-ordered, strong hydrogen bond network typically correlates with a higher melting point, lower solubility in non-polar solvents, and enhanced thermal stability.
Conclusion and Future Outlook
The structural chemistry of 2,6-diamino-4-hydroxyquinazoline is defined by the predominance of its 2,6-diaminoquinazolin-4(3H)-one tautomer in the solid state. Its molecular architecture is stabilized by an extensive and robust network of intermolecular hydrogen bonds, primarily driven by N-H···O and N-H···N interactions. These forces orchestrate the formation of supramolecular assemblies, such as dimers, which are then interconnected to form a highly ordered three-dimensional lattice.
A definitive understanding of this crystal structure, ideally obtained through single-crystal X-ray diffraction, is essential. Such data provides the precise coordinates needed for structure-based drug design, aids in the development of stable pharmaceutical formulations, and offers a blueprint for crystal engineering efforts. For drug development professionals, this detailed structural knowledge is invaluable for predicting how the molecule will interact with its biological target, ultimately guiding the optimization of next-generation therapeutic agents based on the versatile quinazoline scaffold.
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